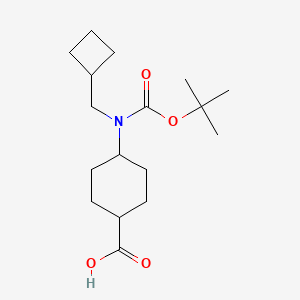![molecular formula C24H28N2O5 B12069255 1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its azetidine and benzo[f][1,4]oxazepine rings, which are fused together in a spiro configuration. The presence of benzyl and tert-butyl groups further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves multiple steps, including the formation of the azetidine and benzo[f][1,4]oxazepine rings, followed by their fusion in a spiro configuration. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent fusion. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate: This compound has a similar spiro structure but differs in the oxazine ring.
Spiro[azetidine-3,1’(3’H)-isobenzofuran]-1-carboxylic acid, 5’-acetyl-, 1,1-diMethylethyl ester: This compound also features a spiro configuration but with different ring systems and functional groups .
These comparisons highlight the uniqueness of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate in terms of its specific ring systems and functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H28N2O5 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1-O'-benzyl 4-O-tert-butyl spiro[2,5-dihydro-1,4-benzoxazepine-3,3'-azetidine]-1',4-dicarboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-23(2,3)31-22(28)26-13-19-11-7-8-12-20(19)30-17-24(26)15-25(16-24)21(27)29-14-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
InChI-Schlüssel |
LOBNRLHMWSHTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)






![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)


